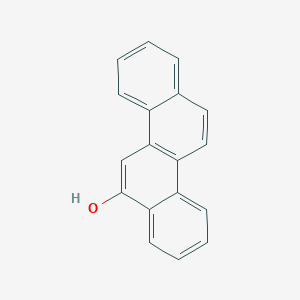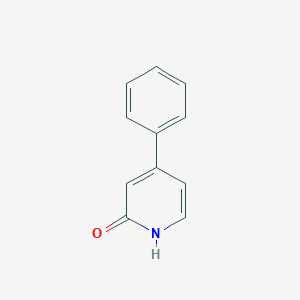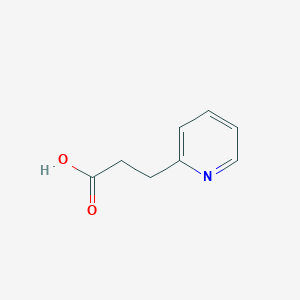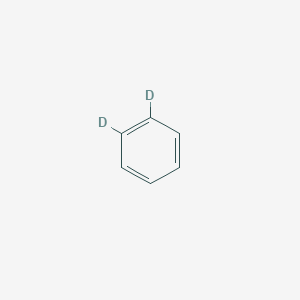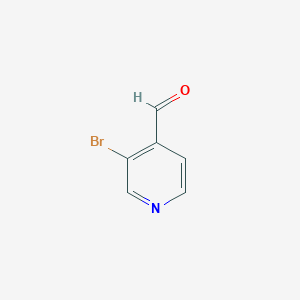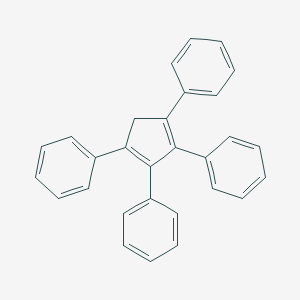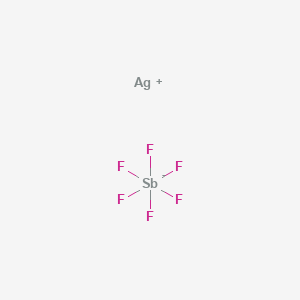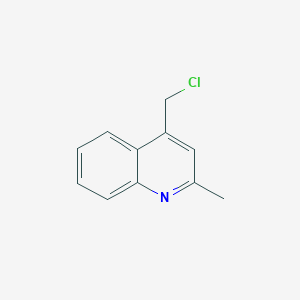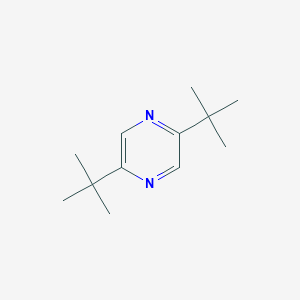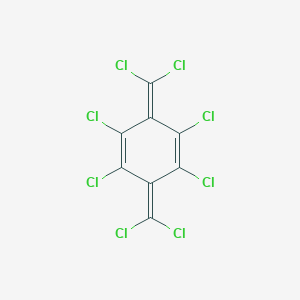
1,2,4,5-Tetrachloro-3,6-bis(dichloromethylidene)cyclohexa-1,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,5-Tetrachloro-3,6-bis(dichloromethylidene)cyclohexa-1,4-diene, commonly known as chlordane, is a synthetic organic compound that was widely used as a pesticide in the United States from the 1940s until the 1970s. Chlordane has been banned in many countries due to its harmful effects on human health and the environment. Despite its ban, chlordane is still found in soil, water, and food, which can lead to potential health risks.
Mecanismo De Acción
Chlordane acts as a neurotoxin by disrupting the nervous system of insects and animals. It binds to the sodium channels in nerve cells, preventing the flow of sodium ions, which are essential for nerve impulses. This leads to paralysis and death of the target organism.
Efectos Bioquímicos Y Fisiológicos
Chlordane has been linked to a variety of health effects, including cancer, reproductive and developmental toxicity, liver damage, and immune system dysfunction. It can also affect the endocrine system by disrupting hormonal balance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chlordane has been used in laboratory experiments to study its effects on various organisms and to develop methods for its detection and removal from the environment. However, the use of chlordane in laboratory experiments is limited due to its toxicity and potential health risks.
Direcciones Futuras
Future research should focus on developing effective methods for the detection and removal of chlordane from the environment. This includes the development of new technologies for soil and water remediation. Additionally, research should continue to investigate the long-term health effects of chlordane exposure and its potential impact on human health and the environment. Finally, efforts should be made to educate the public about the dangers of chlordane exposure and to encourage the use of safer alternatives.
Métodos De Síntesis
Chlordane is synthesized by the reaction of hexachlorocyclopentadiene with chlorine gas in the presence of a catalyst. The resulting product is then treated with aluminum chloride to obtain chlordane.
Aplicaciones Científicas De Investigación
Chlordane has been extensively studied for its toxicological effects on human health and the environment. Research has shown that chlordane is a persistent organic pollutant that can accumulate in the food chain and cause long-term health effects in humans and animals.
Propiedades
Número CAS |
16955-42-3 |
|---|---|
Nombre del producto |
1,2,4,5-Tetrachloro-3,6-bis(dichloromethylidene)cyclohexa-1,4-diene |
Fórmula molecular |
C8Cl8 |
Peso molecular |
379.7 g/mol |
Nombre IUPAC |
1,2,4,5-tetrachloro-3,6-bis(dichloromethylidene)cyclohexa-1,4-diene |
InChI |
InChI=1S/C8Cl8/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16 |
Clave InChI |
QKNVPMYQFBGXDN-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(Cl)Cl)C(=C(C1=C(Cl)Cl)Cl)Cl)Cl)Cl |
SMILES canónico |
C1(=C(C(=C(Cl)Cl)C(=C(C1=C(Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



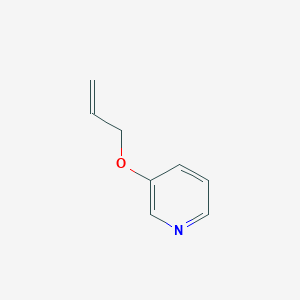
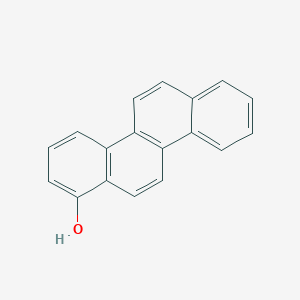
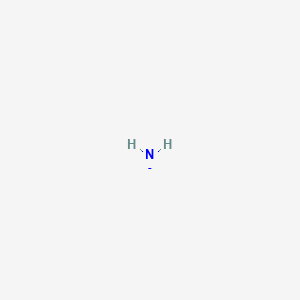
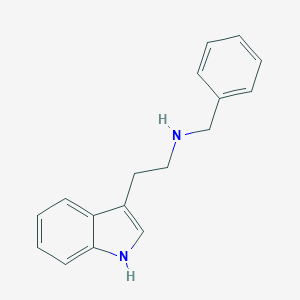
![Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B107991.png)
